molecular formula C11H14ClNO2 B14533413 1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene CAS No. 62558-02-5

1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene

Cat. No.: B14533413
CAS No.: 62558-02-5
M. Wt: 227.69 g/mol
InChI Key: PWJUEUURGOBFIL-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloroalkyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene typically involves the nitration of 1-(1-Chloro-2,2-dimethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloroalkyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chain, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed:

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of 1-(1-Chloro-2,2-dimethylpropyl)-4-aminobenzene.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

Scientific Research Applications

1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloroalkyl group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(1-Chloro-2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitrobenzyl Chloride: Contains a nitro group and a benzyl chloride moiety, differing in the position and type of alkyl group.

    1-Chloro-4-nitrobenzene: Similar structure but lacks the dimethylpropyl group, affecting its reactivity and applications.

Uniqueness: 1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a chloroalkyl group allows for diverse chemical transformations and interactions with various molecular targets.

Properties

CAS No.

62558-02-5

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(1-chloro-2,2-dimethylpropyl)-4-nitrobenzene

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)10(12)8-4-6-9(7-5-8)13(14)15/h4-7,10H,1-3H3

InChI Key

PWJUEUURGOBFIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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